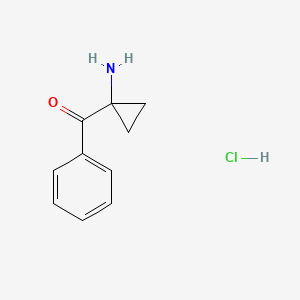
1-Benzoylcyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of cyclopropane, featuring a benzoyl group attached to the cyclopropane ring and an amine group, which is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylcyclopropan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with cyclopropane in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzoylcyclopropanone or benzoylcyclopropanoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Benzoylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity to target molecules .
Comparison with Similar Compounds
1-Benzoylcyclopropane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclopropanamine: Lacks the benzoyl group, resulting in different biological activities.
Benzoylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group, leading to different chemical properties.
Uniqueness: 1-Benzoylcyclopropan-1-amine hydrochloride is unique due to the presence of both the benzoyl and amine groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1-aminocyclopropyl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-10(6-7-10)9(12)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRATUQRACWWIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)
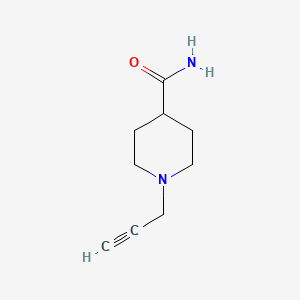
![2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2710761.png)
![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2710767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)
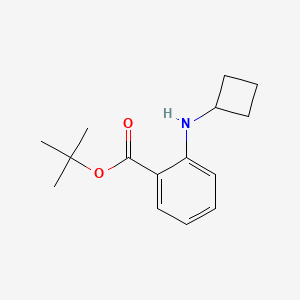
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
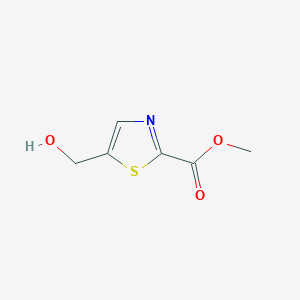
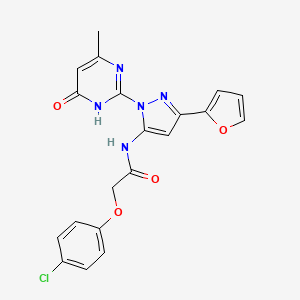
![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)
